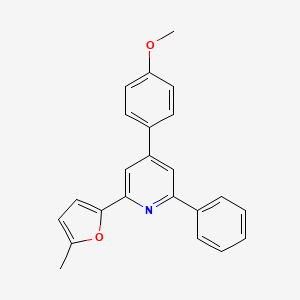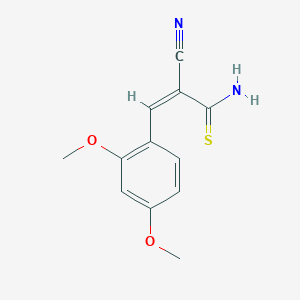![molecular formula C19H24N2O2 B5860745 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)
5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol, also known as BZPMP, is a chemical compound that has been of significant interest to researchers due to its potential applications in the field of medicine. This compound is a derivative of piperazine and is structurally similar to other compounds that have been used in the treatment of various diseases.
Applications De Recherche Scientifique
5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been found to bind to certain receptors in the brain, including the dopamine and serotonin receptors, which can affect mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been found to have antioxidant properties, which can protect cells from damage caused by free radicals. In addition, this compound has been shown to reduce inflammation in the body, which can help to prevent or treat a number of diseases. This compound has also been found to affect the levels of certain neurotransmitters in the brain, which can affect mood, behavior, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol in lab experiments include its ability to modulate the activity of certain enzymes and receptors in the body, its neuroprotective and anticancer properties, and its antioxidant and anti-inflammatory effects. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol. One area of interest is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of research is the investigation of the potential side effects and toxicity of this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
The synthesis of 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol involves the reaction of 5-hydroxy-2-methoxybenzaldehyde with benzylpiperazine in the presence of a reducing agent. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield this compound. The purity and yield of the product can be improved by using a suitable solvent and optimizing the reaction conditions.
Propriétés
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-19-8-7-17(13-18(19)22)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHVKOEIFXTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5860677.png)



![(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)
![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)


![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)

![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5860751.png)
![ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5860757.png)